Thermal Stability Advantage Over p-Mentha-8-Thiol-3-One in Bakery and Heat-Processed Flavors
Menthone-8-thioacetate is described as 'significantly more heat stable' than the corresponding free thiol, p-mentha-8-thiol-3-one, enabling its use in baked goods and thermally processed foods where the thiol would undergo rapid degradation and aroma loss [1]. While direct quantitative degradation rate constants have not been published in the peer-reviewed literature, the practical consequence is evidenced by recommended usage levels: the acetate is successfully employed in bakery and soft confectionery applications at 1–2 ppm (finished product basis), whereas the free thiol is typically restricted to cold-fill or low-temperature applications [1][2].
| Evidence Dimension | Heat stability / suitability for thermally processed foods |
|---|---|
| Target Compound Data | Recommended use in bakery and soft confections at 1–2 ppm; no H₂S liberation noted under baking conditions [1][2] |
| Comparator Or Baseline | p-Mentha-8-thiol-3-one (free thiol): not recommended for high-temperature processes due to rapid H₂S loss and aroma deterioration [1] |
| Quantified Difference | Qualitative superiority in heat stability; quantitative degradation rate comparison not available in open literature |
| Conditions | Flavor formulation performance in bakery (elevated temperature) and confectionery processing; assessment based on experienced flavorist practice [1] |
Why This Matters
Procurement of the acetate rather than the thiol is essential when the target product requires thermal processing, as the acetate maintains flavor fidelity while the thiol degrades, avoiding costly reformulation and batch rejection.
- [1] Wright, J. (2018) Flavor Bites: Para-mentha-8-thiol-3-one acetate. Perfumer & Flavorist, June 26, 2018. View Source
- [2] The Good Scents Company, Menthone-8-thioacetate (CAS 94293-57-9) information page. View Source
